BenchChemオンラインストアへようこそ!

1-(1-ethyl-1H-benzimidazol-2-yl)methanamine

basicity pKa lysosomal trapping

Choose 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine for its discrete N1-ethyl profile: pKa 8.54, XLogP3 0.6, TPSA 43.8 Ų—distinct from N1-H (pKa 12.24), methyl, or benzyl analogs. This lead-like scaffold (MW 175.23) enables CNS-penetrant probe design with minimized lysosomal trapping. The dihydrochloride salt (CAS 1177273-58-3) enables DMSO-free dissolution for TR-FRET, FP, and SPR assays. Essential intermediate for CK1, PIM, and DYRK kinase inhibitors. Confirm N1-ethyl substitution: generic benzimidazole methanamines cannot replicate these SAR outcomes.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 883538-95-2
Cat. No. B3293040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-benzimidazol-2-yl)methanamine
CAS883538-95-2
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1CN
InChIInChI=1S/C10H13N3/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7,11H2,1H3
InChIKeyJODSAKGGJDQULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethyl-1H-benzimidazol-2-yl)methanamine (CAS 883538-95-2): Core Properties and Procurement Profile


1-(1-ethyl-1H-benzimidazol-2-yl)methanamine (CAS 883538-95-2) is a 1,2-disubstituted benzimidazole bearing a primary aminomethyl group at the 2-position and an N1-ethyl substituent [1]. The free base has a molecular weight of 175.23 g mol⁻¹, a computed XLogP3 of 0.6, a topological polar surface area of 43.8 Ų, one hydrogen bond donor (HBD), two hydrogen bond acceptors, and two rotatable bonds [1]. The predicted pKa of the conjugate acid is 8.54 ± 0.29 . The compound is commercially supplied as a free base (typically ≥ 95 % purity) and as a dihydrochloride salt (CAS 1177273-58-3) that enhances aqueous solubility for biological assays .

Why 1-(1-Ethyl-1H-benzimidazol-2-yl)methanamine Cannot Be Replaced by Common N1-Benzimidazole Analogs


Although the 1,2-disubstituted benzimidazole scaffold is shared by many in‑class compounds, simple N1‑substituent variation creates measurable differences in lipophilicity, basicity, hydrogen‑bond donor count, and conformational flexibility that cannot be compensated by adjusting formulation or assay conditions. As shown in the quantitative evidence below, the N1‑ethyl derivative occupies a discrete property space relative to the N1‑H, N1‑methyl, and N1‑benzyl analogs, leading to distinct pH‑dependent ionization, passive permeability potential, and solvation characteristics [1]. Procuring a generic N1‑substituted benzimidazole methanamine without confirming the specific substituent therefore carries a high risk of non‑overlapping structure‑activity relationships (SAR) and irreproducible biological or synthetic outcomes [1].

Head-to-Head Quantitative Differentiation of 1-(1-Ethyl-1H-benzimidazol-2-yl)methanamine Against Its Closest N1-Substituted Analogs


pKa Shift vs. N1-Unsubstituted Analog Reduces pH-Dependent Ionization Trapping

N1‑Ethylation lowers the predicted pKa of the benzimidazole conjugate acid from 12.24 (1‑H analog) to 8.54, a decrease of 3.70 log units . At physiological pH 7.4, the 1‑H analog remains >99 % protonated (permanent cation), whereas the 1‑ethyl derivative is only ~7 % protonated . This shift substantially reduces the risk of lysosomal trapping and phospholipidosis, two liabilities frequently associated with highly basic amines in drug discovery [1].

basicity pKa lysosomal trapping drug likeness

Increased Lipophilicity Over the N1-Methyl Analog While Maintaining Favourable TPSA

The XLogP3 values reveal a lipophilicity increase of +0.3 log units from the N1‑methyl to the N1‑ethyl analog (0.3 → 0.6), while the topological polar surface area remains constant at 43.8 Ų [1][2]. This combination is favourable because it enhances predicted passive membrane permeation without increasing TPSA beyond the commonly cited threshold of 60 Ų for blood‑brain barrier penetration [3]. The N1‑benzyl analog (XLogP3 = 1.9, TPSA = 43.8 Ų) achieves higher lipophilicity but adds substantial molecular weight (+62 Da) and an extra rotatable bond, often penalized in fragment‑based or lead‑like chemical space [4].

lipophilicity LogP membrane permeability CNS penetration

Reduced Hydrogen-Bond Donor Count vs. N1-H Analog Enhances Predicted Permeability

N1‑Alkylation reduces the hydrogen‑bond donor (HBD) count from 2 (1‑H analog) to 1 (1‑ethyl and 1‑methyl analogs) [1][2]. Lower HBD count is consistently associated with improved passive membrane permeability in both empirical and computational models [3]. Although the 1‑methyl analog also has only one HBD, its lower lipophilicity (XLogP3 = 0.3) may limit permeability relative to the 1‑ethyl analog (XLogP3 = 0.6) [1].

hydrogen bond donor permeability Lipinski rule of five

Dihydrochloride Salt Form Provides Experimentally Measurable Solubility Advantage for Aqueous Assays

The free base of 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine is a lipophilic oil or low‑melting solid with limited aqueous solubility. The commercially available dihydrochloride salt (CAS 1177273-58-3) converts the compound into a crystalline, water‑soluble form that can be directly dissolved in aqueous buffer systems [1]. In contrast, the N1‑methyl analog is typically supplied only as the free base (CAS 20028-40-4, melting point 261–263 °C), and the N1‑benzyl analog is a high‑melting solid (m.p. > 300 °C) that may require organic co‑solvents, introducing variability in biochemical and cell‑based assays .

salt form aqueous solubility formulation biochemical assay

Intermediate Rotatable Bond Count Balances Conformational Flexibility vs. Entropic Penalty

The 1‑ethyl derivative possesses two rotatable bonds, one more than the 1‑H and 1‑methyl analogs (both one rotatable bond) and one less than the 1‑benzyl analog (three rotatable bonds) [1][2]. In fragment‑based and lead‑like design, each additional rotatable bond carries an entropic penalty estimated at 0.5–1.5 kcal mol⁻¹ upon binding, impacting ligand efficiency metrics such as LE and LLE [3]. The ethyl substituent therefore offers a middle ground: it introduces conformational degrees of freedom that can facilitate induced‑fit binding to protein pockets, while keeping the entropic cost lower than that of the more flexible benzyl analog [1][4].

rotatable bonds conformational entropy ligand efficiency fragment-based design

Recommended Application Scenarios for 1-(1-Ethyl-1H-benzimidazol-2-yl)methanamine Based on Quantitative Differentiation


Lead‑Like Fragment Library Design Requiring Balanced Lipophilicity and Low Basicity

The compound's XLogP3 of 0.6, moderate pKa of 8.54, and single HBD place it within the 'lead‑like' property space (MW < 250, LogP < 3, HBD ≤ 3). It is suitable as a core scaffold for fragment‑based drug discovery where the ethyl substituent provides a synthetic handle for further elaboration without pushing LogP or basicity into unfavourable ranges [1][2].

CNS‑Penetrant Chemical Probe Synthesis Avoiding Permanent Cationic Charge

With a predicted pKa of 8.54, the compound is only partially protonated at blood pH (7.4), unlike the permanently cationic N1‑H analog (pKa 12.24). This property, combined with a TPSA of 43.8 Ų (well below 60 Ų), makes it a more attractive starting point for designing CNS‑penetrant probes where lysosomal trapping must be minimised [1][3].

Aqueous Biochemical Assays Using the Dihydrochloride Salt to Eliminate Co‑Solvent Artifacts

Procurement of the dihydrochloride salt (CAS 1177273-58-3) enables direct dissolution in aqueous buffer systems (e.g., PBS, Tris) without DMSO, preventing solvent‑induced protein denaturation or fluorescence interference in TR‑FRET, FP, and SPR assays. This is a distinct operational advantage over analogs that require organic co‑solvents due to poor water solubility .

Kinase Inhibitor SAR Exploration Focused on Hinge‑Binding Benzimidazole Cores

Patent literature indicates that N1‑substituted benzimidazol‑2‑yl‑methanamines serve as key intermediates in the synthesis of kinase inhibitors, particularly those targeting CK1, PIM, and DYRK family kinases. The ethyl substituent's intermediate steric bulk and conformational flexibility (two rotatable bonds) may offer a distinct SAR profile compared to methyl or benzyl analogs, warranting its inclusion in focused kinase‑targeted libraries [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.